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molecular formula C9H11BrO2S B8731353 5-Bromo-2-methanesulfonyl-1,3-dimethyl-benzene CAS No. 648906-18-7

5-Bromo-2-methanesulfonyl-1,3-dimethyl-benzene

Cat. No. B8731353
M. Wt: 263.15 g/mol
InChI Key: QVWJMUDKPYSAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585977B2

Procedure details

Dissolve 5-bromo-1,3-dimethyl-2-methylsulfanyl-benzene (555 mg, 2.42 mmol) in methanol (30 mL) and treat with oxone (6.0 g, 9.8 mmol). Stir the mixture at ambient temperature for 1 hour. Filter the suspension through silica gel and elute with CH2Cl2 (100 mL). Evaporate the filtrate to give 316 mg (50%) of the title compound.
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5](SC)=[C:6]([CH3:8])[CH:7]=1.O[O:13][S:14]([O-:16])=O.[K+].[CH3:18]O>>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([S:14]([CH3:18])(=[O:16])=[O:13])=[C:4]([CH3:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
555 mg
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C)SC)C
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the suspension through silica gel
WASH
Type
WASH
Details
elute with CH2Cl2 (100 mL)
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)C)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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